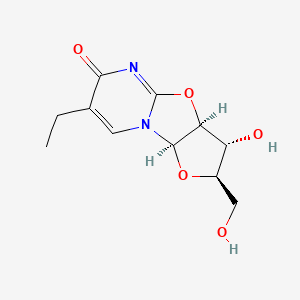

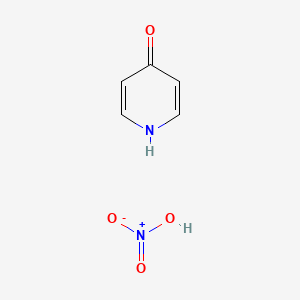

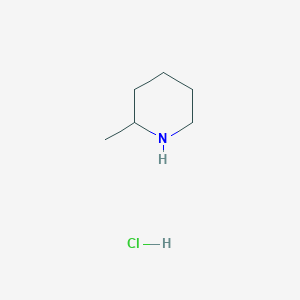

![molecular formula C19H19NO3 B1252443 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- CAS No. 146680-78-6](/img/structure/B1252443.png)

4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-, also known as 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-, is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.

The exact mass of the compound 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

4H-1-Benzopyran-4-one derivatives demonstrate versatile chemical behavior, as shown in the aminolysis and hydrolysis of chromonyl oxazolones, leading to various benzamide and α-keto-acid derivatives, useful in the synthesis of amino-acid derivatives (Jones, 1981). Additionally, the compound has been used in the creation of new chromones through condensation reactions with different agents like diethyl oxalate and formylbenzamide (Jones, 1981).

Crystal Structure Analysis

The crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)-ethyl]-2H-1-benzopyran-2-one, a derivative, has been elucidated, providing insights into the molecular geometries and conformation of such compounds (Manolov & Maichle‐Moessmer, 2007).

Medicinal Chemistry

In medicinal chemistry, derivatives of 4H-1-Benzopyran-4-one have been studied for their potential as antiestrogens. Certain derivatives were found to be effective receptor ligands and exhibited antiestrogen activities, comparable to known antiestrogen drugs (Saeed et al., 1990). Moreover, other derivatives have shown promise as novel antiarrhythmics, particularly against ischemia-reperfusion injury, indicating their potential in cardiovascular therapies (Koini et al., 2009).

Natural Product Isolation and Structural Determination

Some derivatives of 4H-1-Benzopyran-4-one have been isolated from natural sources like Uvaria rufas, with their crystal structures determined to understand their chemical nature (Chantrapromma et al., 1989).

Synthetic Methodologies

The compound's derivatives have been synthesized using various methodologies, such as titanium(III)-mediated reductive C-C bond formation, indicating its utility in advanced organic synthesis (Clerici & Porta, 1993).

Antimicrobial Properties

Derivatives of 4H-1-Benzopyran-4-one have been explored for their antimicrobial properties. Specific compounds have been synthesized and screened for anti-fungal and anti-bacterial activities, suggesting their potential in developing new antimicrobial agents (Mulwad & Hegde, 2009).

Pharmaceutical Research

In pharmaceutical research, the derivatives of 4H-1-Benzopyran-4-one have been evaluated for various biological activities. For example, they have been studied for their anti-HIV properties, acting as competitive inhibitors of HIV-1 protease (Tummino et al., 1994). Additionally, their potential in antihypertensive treatments has been explored, with certain derivatives showing activity comparable to established drugs (Cassidy et al., 1992).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit acetylcholinesterase (ache), suggesting that ache could be a potential target .

Mode of Action

The mode of action of this compound involves the excited-state intramolecular proton transfer (ESIPT) process . The energy consumed by the molecules along the C5–C18 bond twist is an important part of the dual fluorescence characteristics of the compound .

Result of Action

The compound’s esipt process and solvatochromic effect suggest it may have potential applications in fluorescence-based biological assays .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the ESIPT process of the compound is controlled by the solvent, and the process is more likely to occur as the solvent dielectric constant decreases .

Eigenschaften

IUPAC Name |

2-[4-(diethylamino)phenyl]-3-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-3-20(4-2)14-11-9-13(10-12-14)19-18(22)17(21)15-7-5-6-8-16(15)23-19/h5-12,22H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRKEYLXTPNPIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477337 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146680-78-6 |

Source

|

| Record name | 4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

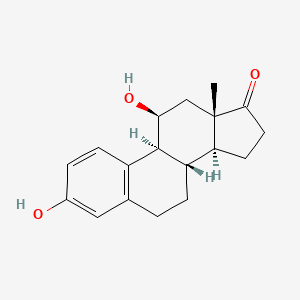

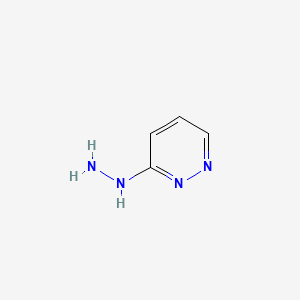

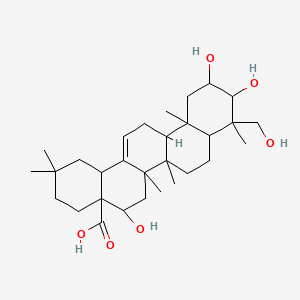

![(6R,7S)-7-[[2-(2-amino-4-thiazolyl)-1-oxoethyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-5-tetrazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1252370.png)

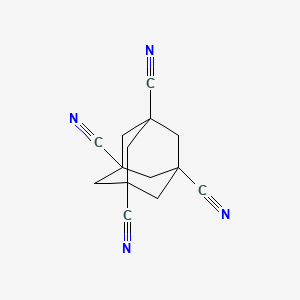

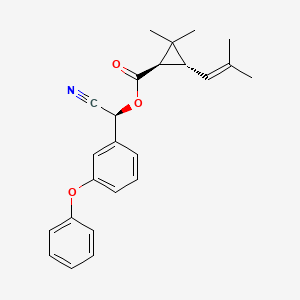

![2-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1252377.png)

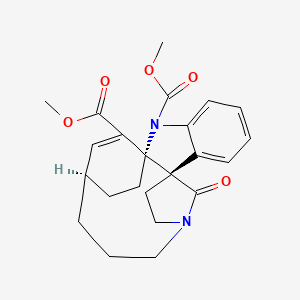

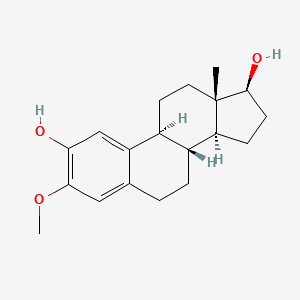

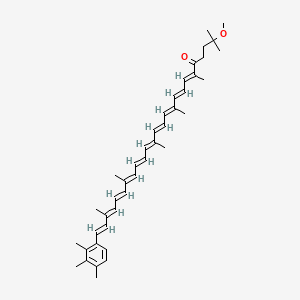

![8-[(1S,5S,6R)-6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1252384.png)